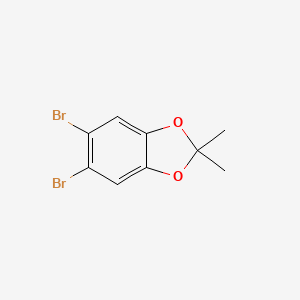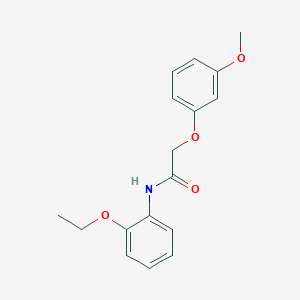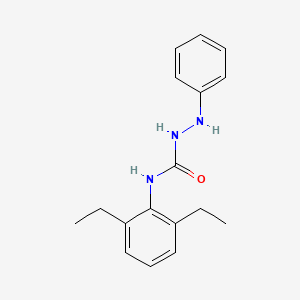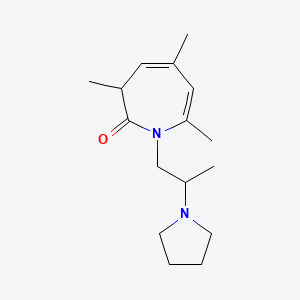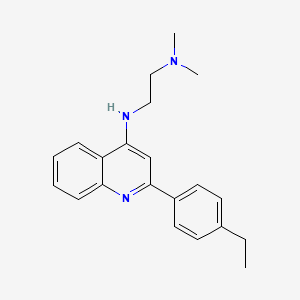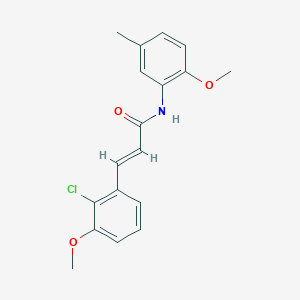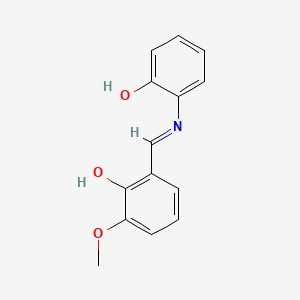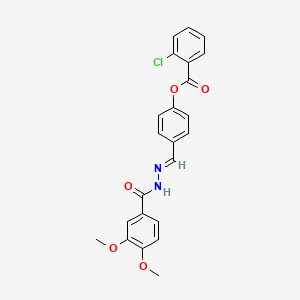
2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by its unique structure, which includes a piperidine ring and a pyrimidine ring, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate typically involves the formation of the piperidine and pyrimidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction is often catalyzed by metal catalysts such as palladium or iridium .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, halogenated derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple piperidine derivative with similar structural features.
Pyrimidine: A compound with a pyrimidine ring, sharing some structural similarities.
Piperine: An alkaloid with a piperidine moiety, known for its biological activities.
Uniqueness
2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate is unique due to its combined piperidine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C10H21Cl2N3O3 |
|---|---|
Molecular Weight |
302.20 g/mol |
IUPAC Name |
2-methyl-4-piperidin-4-yl-1H-pyrimidin-6-one;dihydrate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O.2ClH.2H2O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H;2*1H2 |
InChI Key |
PEPKTXBQGILYSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCNCC2.O.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


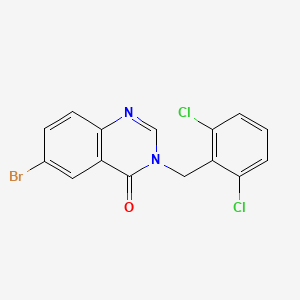
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)
